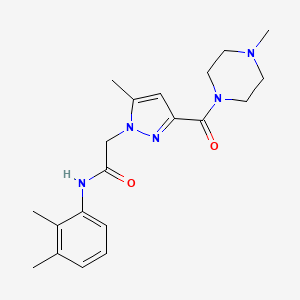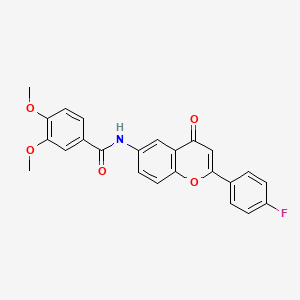
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its class or family of compounds, and any known uses or applications .
Molecular Structure Analysis
The molecular structure is usually determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability. The mechanisms of these reactions may also be studied .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and spectral properties, would be determined .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
Development of Practical Synthetic Routes : A study by Yoshida et al. (2014) outlines a novel, practical, and efficient synthesis route for YM758 monophosphate, showcasing the compound's potential in medicinal chemistry and large-scale synthesis without requiring column chromatography purification steps, highlighting an improved overall yield (Yoshida et al., 2014).
Microwave-Induced Synthesis of Antimicrobial Analogs : Desai et al. (2013) reported the synthesis of fluorobenzamides containing thiazole and thiazolidine, indicating potent antimicrobial activity. This research emphasizes the importance of the fluorine atom in enhancing the antimicrobial properties of these compounds (Desai et al., 2013).
Biological Activities
- Anticancer and Antitubercular Agents : Studies have demonstrated the potential anticancer and antitubercular activities of chromene derivatives. For instance, compounds with the chromene core structure have shown significant cytotoxic activity against various human cancer cell lines, including neuroblastoma and ovarian cancer (Raj et al., 2010). Additionally, benzocoumarin-pyrimidine hybrids were identified as a new class of antitubercular agents, with some compounds exhibiting potent activity and low cytotoxicity against Vero cells, suggesting potential for further investigation as antitubercular agents (Reddy et al., 2015).
Material Science and Molecular Characterization
- Molecular Characterization and In Silico Study : A novel selective COX-2 inhibitor, showcasing its characterization, biological activity, and in silico study, was investigated for its molecular conformation and binding interactions. This research provides insights into the compound's selectivity and potential therapeutic applications (Rullah et al., 2015).
Mécanisme D'action
Target of Action
The primary targets of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that This compound may also interact with multiple targets.
Mode of Action
The specific mode of action of This compound Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that This compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Similar compounds have been found to undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . These reactions suggest that This compound may have similar pharmacokinetic properties.
Result of Action
The specific molecular and cellular effects of This compound Similar compounds have been found to possess various biological activities, suggesting that they may induce a range of molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The success of similar compounds in suzuki–miyaura coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that the action of This compound may also be influenced by environmental factors.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Additionally, this compound can inhibit the proliferation of certain cell lines by downregulating the expression of genes involved in cell cycle progression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound can bind to the ATP-binding site of kinases, thereby inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts cell signaling pathways, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that are more easily excreted . Additionally, the compound may affect metabolic flux and alter the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to specific proteins that facilitate its localization and accumulation in certain cellular compartments . The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO5/c1-29-21-9-5-15(11-23(21)30-2)24(28)26-17-8-10-20-18(12-17)19(27)13-22(31-20)14-3-6-16(25)7-4-14/h3-13H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZLHWKPMYXEEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2606250.png)
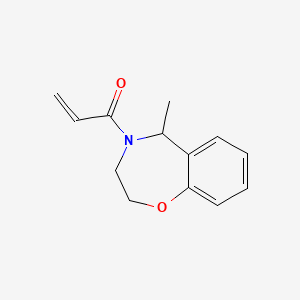
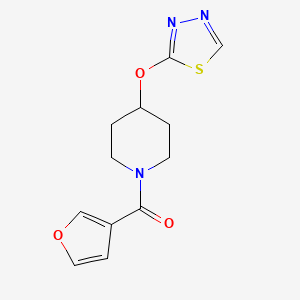
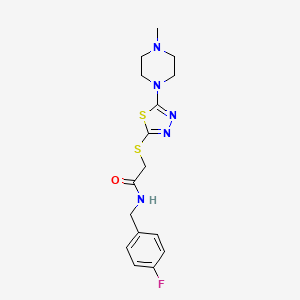
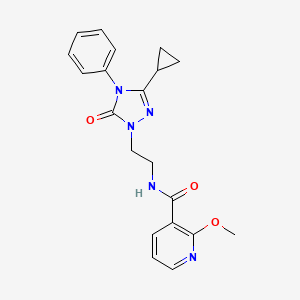
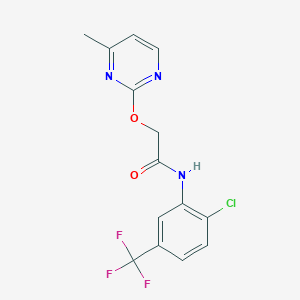

![methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate](/img/structure/B2606260.png)

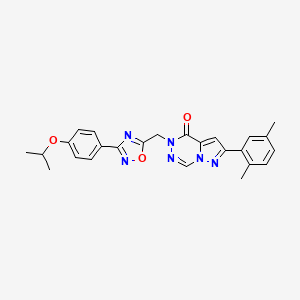
![tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B2606265.png)
![3-Benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid ethyl ester](/img/structure/B2606268.png)
